molecular formula C10H13ClN2O B8348097 3-Chloro-5-morpholinoaniline

3-Chloro-5-morpholinoaniline

Cat. No.: B8348097
M. Wt: 212.67 g/mol
InChI Key: DNUFHUQJZWRPSG-UHFFFAOYSA-N
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Description

3-Chloro-5-morpholinoaniline is an aromatic amine featuring a chlorine substituent at the 3-position and a morpholino group (a six-membered ring containing oxygen and nitrogen atoms) at the 5-position of the aniline backbone.

Properties

Molecular Formula

C10H13ClN2O

Molecular Weight

212.67 g/mol

IUPAC Name

3-chloro-5-morpholin-4-ylaniline

InChI

InChI=1S/C10H13ClN2O/c11-8-5-9(12)7-10(6-8)13-1-3-14-4-2-13/h5-7H,1-4,12H2

InChI Key

DNUFHUQJZWRPSG-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC(=CC(=C2)N)Cl

Origin of Product

United States

Comparison with Similar Compounds

The following analysis compares 3-Chloro-5-morpholinoaniline to structurally related aniline derivatives, focusing on substituent effects, physicochemical properties, and regulatory/safety considerations.

Substituent Effects and Physicochemical Properties

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties/Effects
This compound Cl (3), Morpholino (5) C10H13ClN2O 212.68 High polarity due to morpholino; increased solubility in polar solvents .
3-Chloro-5-methylaniline Cl (3), CH₃ (5) C7H8ClN 141.60 Lower polarity; limited water solubility due to hydrophobic methyl group .
3-Chloro-5-(difluoromethoxy)aniline Cl (3), OCHF₂ (5) C7H6ClF2NO 209.58 Electron-withdrawing OCHF₂ reduces basicity; higher lipophilicity than morpholino analog .
3-Bromo-5-chloro-2-fluoroaniline Br (3), Cl (5), F (2) C6H4BrClFN 248.46 Increased halogen content raises molecular weight and potential toxicity .
3-Chloro-4-ethoxy-5-fluoroaniline Cl (3), F (5), OCH₂CH₃ (4) C8H9ClFNO 189.61 Ethoxy group enhances lipid solubility; steric hindrance at 4-position .
Key Observations:
  • Solubility: Morpholino’s polarity likely improves aqueous solubility relative to methyl or ethoxy substituents but may remain less soluble than hydrochloride salts (e.g., 3-(3-Chloro-5-fluorophenyl)aniline HCl) .
  • Steric Considerations: Bulky substituents like morpholino or ethoxy (at 4-position) may hinder interactions at the aromatic ring, influencing binding in biological systems .

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